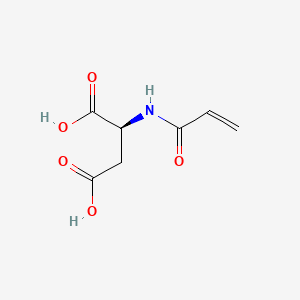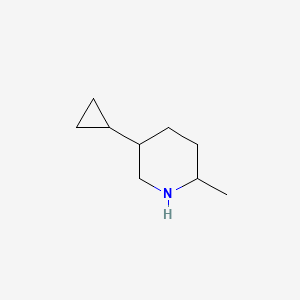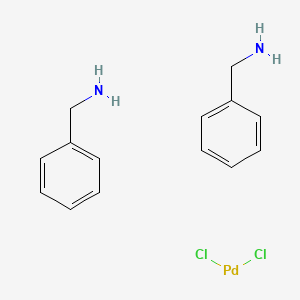
Dichlorobis(benzylamine)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(benzylamine)palladium(II) is a coordination compound with the molecular formula C14H18Cl2N2Pd It is a palladium complex where the palladium metal is coordinated with two benzylamine ligands and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(benzylamine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with benzylamine in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or methanol, followed by the addition of benzylamine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for Dichlorobis(benzylamine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent choice, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(benzylamine)palladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The benzylamine ligands can be substituted with other ligands, leading to the formation of different palladium complexes.
Oxidation and Reduction Reactions: The palladium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Coupling Reactions: It can act as a catalyst in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other amines or phosphines, and the reactions are typically carried out in solvents like ethanol or methanol.
Coupling Reactions: Reagents such as aryl halides, boronic acids, and alkynes are used, often in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: New palladium complexes with different ligands.
Coupling Reactions: Biaryl compounds, styrenes, and other coupled products.
Scientific Research Applications
Dichlorobis(benzylamine)palladium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions.
Biology: Research is ongoing into its potential use in biological systems, including its interactions with biomolecules.
Medicine: There is interest in its potential as a precursor for developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and materials, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which Dichlorobis(benzylamine)palladium(II) exerts its effects is primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, allowing for the efficient coupling of organic molecules. The benzylamine ligands stabilize the palladium center and can influence the reactivity and selectivity of the catalyst.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II): Another palladium complex with triphenylphosphine ligands instead of benzylamine.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex with four triphenylphosphine ligands.
Bis(diphenylphosphino)ferrocene palladium(II) dichloride: A palladium complex with diphenylphosphinoferrocene ligands.
Uniqueness
Dichlorobis(benzylamine)palladium(II) is unique due to its specific ligand environment, which can influence its catalytic properties and reactivity. The benzylamine ligands provide a different electronic and steric environment compared to phosphine ligands, potentially leading to different reaction outcomes and selectivities.
Properties
Molecular Formula |
C14H18Cl2N2Pd |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
dichloropalladium;phenylmethanamine |
InChI |
InChI=1S/2C7H9N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H,6,8H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
DZGZTKMCZIWUKX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Methyl(phenyl)amino]pyridine-3-carbonitrile](/img/structure/B12315016.png)

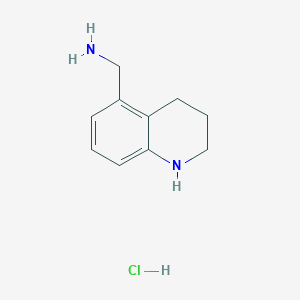
![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)
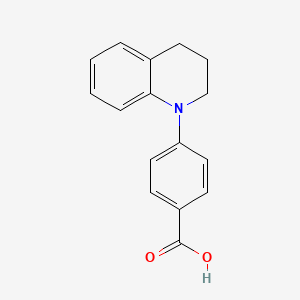

![Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B12315060.png)


![1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B12315083.png)
